![molecular formula C21H24ClN3O2 B4771152 N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide](/img/structure/B4771152.png)
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide
Overview
Description
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and has a molecular weight of 424.15 g/mol.
Mechanism of Action
The mechanism of action of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide involves the inhibition of various cellular pathways. It is known to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also exhibits potent anticancer activity, making it a promising candidate for the development of anticancer drugs. However, it has some limitations as well. It is a relatively new compound, and its long-term toxicity and side effects are not yet fully understood.
Future Directions
There are several future directions for the research on N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it is known to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-2-6-20(26)25-13-11-24(12-14-25)19-10-9-17(22)15-18(19)23-21(27)16-7-4-3-5-8-16/h3-5,7-10,15H,2,6,11-14H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEGYDJFZGYQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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